molecular formula C32H38O19 B10818082 3-[(2S,5S)-4,5-dihydroxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

3-[(2S,5S)-4,5-dihydroxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Cat. No.: B10818082
M. Wt: 726.6 g/mol
InChI Key: LLPRITPJQPQXIR-KTXFJTMGSA-N
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Description

Camelliaside B is a flavonoid compound extracted from the methanol extract of tea (Camellia oleifera) seed pomace . It belongs to the class of polyphenolic compounds known for their antioxidant properties. The molecular formula of Camelliaside B is C₃₂H₃₈O₁₉, and it has a molecular weight of 726.63 g/mol . This compound has garnered attention due to its potential health benefits and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Camelliaside B is primarily obtained through natural extraction rather than synthetic routes. The extraction process involves the use of methanol to extract the compound from the seed pomace of Camellia oleifera . The methanol extract is then subjected to various purification steps, including solvent partitioning, column chromatography, and crystallization, to isolate Camelliaside B in its pure form.

Industrial Production Methods

Industrial production of Camelliaside B follows a similar extraction process but on a larger scale. The seed pomace of Camellia oleifera is processed using industrial-grade methanol extraction. The extract is then purified using large-scale chromatography techniques and crystallization to obtain Camelliaside B with high purity .

Chemical Reactions Analysis

Types of Reactions

Camelliaside B undergoes several types of chemical reactions, including:

    Oxidation: Camelliaside B can be oxidized to form various oxidation products, which may have different biological activities.

    Reduction: Reduction reactions can modify the flavonoid structure, potentially altering its biological properties.

    Substitution: Substitution reactions can occur on the hydroxyl groups of the flavonoid structure, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydroflavonoids. Substitution reactions can produce various esters and ethers of Camelliaside B.

Scientific Research Applications

Camelliaside B has a wide range of applications in scientific research:

Comparison with Similar Compounds

Camelliaside B is unique among flavonoids due to its specific structure and biological activities. Similar compounds include:

    Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its antioxidant and anti-cancer activities.

    Epigallocatechin gallate (EGCG): A major catechin in green tea with potent antioxidant and anti-inflammatory effects.

Compared to these compounds, Camelliaside B has a unique combination of properties that make it particularly interesting for research and potential therapeutic applications.

Properties

Molecular Formula

C32H38O19

Molecular Weight

726.6 g/mol

IUPAC Name

3-[(2S,5S)-4,5-dihydroxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C32H38O19/c1-10-19(37)23(41)26(44)30(47-10)46-9-17-21(39)24(42)29(51-31-25(43)20(38)15(36)8-45-31)32(49-17)50-28-22(40)18-14(35)6-13(34)7-16(18)48-27(28)11-2-4-12(33)5-3-11/h2-7,10,15,17,19-21,23-26,29-39,41-44H,8-9H2,1H3/t10?,15-,17?,19+,20?,21-,23+,24?,25-,26?,29?,30-,31+,32+/m1/s1

InChI Key

LLPRITPJQPQXIR-KTXFJTMGSA-N

Isomeric SMILES

CC1[C@@H]([C@@H](C([C@@H](O1)OCC2[C@H](C(C([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H](C([C@@H](CO6)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(CO6)O)O)O)O)O)O)O)O

Origin of Product

United States

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